

An In-depth Technical Guide to Methyl 2-(chloromethyl)oxazole-4-carboxylate

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Compound of Interest

Compound Name: Methyl 2-(chloromethyl)oxazole-4-carboxylate

Cat. No.: B1302976

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Introduction

Methyl 2-(chloromethyl)oxazole-4-carboxylate is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its oxazole core, substituted with a reactive chloromethyl group and a methyl ester, makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Oxazole derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **Methyl 2-(chloromethyl)oxazole-4-carboxylate**.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **Methyl 2-(chloromethyl)oxazole-4-carboxylate** is presented in the tables below. It is important to note that while some data is readily available from commercial suppliers and chemical databases, experimental values for properties such as melting and boiling points are not consistently reported in the literature.

Table 1: General Chemical Properties[1][2][3][4][5]

Property	Value
CAS Number	208465-72-9
Molecular Formula	C ₆ H ₆ CINO ₃
Molecular Weight	175.57 g/mol
IUPAC Name	methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate
Purity (typical)	≥95%

Table 2: Spectroscopic Data

Type	Data
¹ H NMR (300 MHz, CDCl ₃)	δ 3.92 (s, 3H), 4.63 (s, 2H), 8.25 (s, 1H)[6]
ESI-MS	m/z: 176 [M + H] ⁺ , 198 [M + Na] ⁺ [6]

Synthesis and Purification

Experimental Protocol: General Synthesis

A general synthetic route to **Methyl 2-(chloromethyl)oxazole-4-carboxylate** has been reported, starting from dichloroacetonitrile and L-serine methyl ester hydrochloride.[6]

Materials:

- Dichloroacetonitrile
- L-Serine methyl ester hydrochloride
- Sodium methanolate
- Anhydrous methanol
- Dry dichloromethane

- N,N-diisopropylethylamine
- Water

Procedure:[6]

- Under a nitrogen atmosphere, dissolve sodium methanolate (0.46 mmol) in a mixture of anhydrous methanol (4.50 mL) and dry dichloromethane (30.00 mL).
- Cool the solution to 0 °C.
- Slowly add dichloroacetonitrile (45.50 mmol) to the stirred solution and continue stirring at 0 °C for 1 hour.
- Add L-serine methyl ester hydrochloride (45.50 mmol) to the reaction mixture.
- Allow the mixture to warm to 25 °C and stir for 12 hours.
- Upon reaction completion, add water and extract the aqueous phase with dichloromethane (3 x 25.00 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Dissolve the crude product in dichloromethane (50.00 mL) and add N,N-diisopropylethylamine (68.30 mmol).
- Stir the reaction mixture at 50 °C for 5 hours, followed by continued stirring at 25 °C for 12 hours.
- After the reaction is complete, add water and extract the aqueous phase with dichloromethane (3 x 25.00 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. The source suggests the product may not require further purification.



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A simplified workflow for the synthesis of **Methyl 2-(chloromethyl)oxazole-4-carboxylate**.

Reactivity and Applications

The chloromethyl group at the 2-position of the oxazole ring is a key functional handle for further synthetic transformations. It is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This reactivity makes **Methyl 2-(chloromethyl)oxazole-4-carboxylate** a valuable precursor for the synthesis of diverse libraries of oxazole-containing compounds for screening in drug discovery programs.[7]

Oxazole derivatives have been investigated for a range of biological activities, including as:

- Antimicrobial agents[8]
- Anti-inflammatory agents[9]
- Anticancer agents[10]

The ester group at the 4-position can also be modified, for example, through hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles.

Safety and Handling

Methyl 2-(chloromethyl)oxazole-4-carboxylate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[11][12]

Hazard Statements:[3]

- Harmful if swallowed.
- Causes severe skin burns and eye damage.

Precautionary Statements:[11]

- Wear protective gloves, protective clothing, eye protection, and face protection.
- Wash skin thoroughly after handling.
- Do not eat, drink, or smoke when using this product.
- Store in a well-ventilated place. Keep container tightly closed.
- Store locked up.

In case of exposure, follow standard first-aid measures and seek immediate medical attention. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 2-(chloromethyl)oxazole-4-carboxylate is a valuable and reactive intermediate in organic synthesis, particularly for the development of novel therapeutic agents. While key spectroscopic data and a general synthetic route are available, further studies are needed to fully characterize its physical properties and to explore its full potential in medicinal chemistry. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature.

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